

# The Elucidation of Spinulosin: A Spectroscopic and Methodological Guide

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## Compound of Interest

Compound Name: *Spinulosin*

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This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and the methodologies pertinent to the elucidation of **spinulosin**, a quinoid fungal metabolite. **Spinulosin**, produced by fungi such as *Aspergillus fumigatus* and *Ramichloridium apiculatum*, is a substituted p-benzoquinone with a molecular formula of  $C_8H_8O_5$ .<sup>[1]</sup> This document collates available spectroscopic data and outlines the experimental workflows typically employed for the isolation and characterization of such natural products.

## Chemical Structure and Properties

**Spinulosin** is chemically defined as 2,5-dihydroxy-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione.<sup>[1]</sup> Its structure consists of a p-benzoquinone ring substituted with two hydroxyl groups, one methoxy group, and one methyl group.

Property	Value	Source
IUPAC Name	2,5-dihydroxy-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione	PubChem[1]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>5</sub>	PubChem[1]
Molecular Weight	184.15 g/mol	PubChem[1]
Exact Mass	184.03717335 Da	PubChem[1]
SMILES	<chem>CC1=C(C(=O)C(=C(C1=O)O)OC)O</chem>	PubChem[1]

## Spectroscopic Data for Structure Elucidation

The definitive structure of **spinulosin** is determined through a combination of spectroscopic techniques. While extensive, publicly archived raw spectral data is limited, the following tables summarize the known and predicted spectroscopic characteristics based on its structure.

### Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information on the fragmentation pattern, aiding in structural confirmation.

Ion / Fragment	m/z (Relative Abundance)	Analysis
[M] <sup>+</sup>	184	Molecular Ion
Fragment 1	113	Second highest peak, potential loss of C <sub>3</sub> H <sub>3</sub> O <sub>2</sub>
Fragment 2	Data not available	Third highest peak

Data sourced from PubChem GC-MS data.[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of a molecule. Although specific, experimentally-derived chemical shift tables for **spinulosin** are not readily available in reviewed literature, the expected signals based on its known structure are described below.

<sup>1</sup>H-NMR (Proton NMR) Expected Signals: Based on the structure of **spinulosin**, one would anticipate the following proton signals:

- A singlet for the methyl group protons (-CH<sub>3</sub>).
- A singlet for the methoxy group protons (-OCH<sub>3</sub>).
- Two distinct singlets for the two hydroxyl group protons (-OH), which are exchangeable with D<sub>2</sub>O.

<sup>13</sup>C-NMR (Carbon NMR) Expected Signals: A proton-decoupled <sup>13</sup>C-NMR spectrum would be expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule:

- Two signals for the carbonyl carbons (C=O) of the quinone ring.
- Four signals for the sp<sup>2</sup>-hybridized carbons of the quinone ring.
- One signal for the methoxy carbon (-OCH<sub>3</sub>).
- One signal for the methyl carbon (-CH<sub>3</sub>).

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for **spinulosin**.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Vibration Type
O-H (hydroxyl)	3500 - 3200 (broad)	Stretching
C=O (quinone)	1680 - 1650	Stretching
C=C (alkene)	1650 - 1600	Stretching
C-O (ether/hydroxyl)	1260 - 1000	Stretching

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. As a substituted p-benzoquinone, **spinulosin** is expected to exhibit characteristic absorptions in the UV and visible regions arising from  $n \rightarrow \pi^*$  and  $\pi \rightarrow \pi^*$  electronic transitions of the conjugated carbonyl system.

Electronic Transition	Expected $\lambda_{\text{max}}$ Range (nm)	Chromophore
$n \rightarrow \pi$	400 - 500	C=O (Quinone)
$\pi \rightarrow \pi$	240 - 280	Conjugated System

## Experimental Protocols

The elucidation of **spinulosin**'s structure follows a standard workflow in natural product chemistry, from isolation to spectroscopic analysis.

### Isolation and Purification of Spinulosin

The following protocol is a generalized representation for the isolation of **spinulosin** from a fungal source like *Aspergillus fumigatus*, based on common methodologies for fungal secondary metabolites.

- **Fungal Culture:** *Aspergillus fumigatus* is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth or Czapek-Dox broth) under specific conditions of temperature (e.g., 25-

30°C) and agitation for a period of several days to weeks to allow for the production of secondary metabolites.[2]

- Extraction:
  - The fungal culture is separated into mycelium and culture filtrate by filtration.
  - The filtrate is extracted with an organic solvent such as ethyl acetate (EtOAc).
  - The mycelium is also typically extracted, often after being homogenized, using a solvent like methanol or ethyl acetate to capture intracellular metabolites.
- Purification:
  - The crude extracts from the filtrate and mycelium are combined, dried, and concentrated under reduced pressure.
  - The resulting crude extract is subjected to chromatographic purification. This is a multi-step process that may include:
    - Silica Gel Column Chromatography: The crude extract is fractionated using a gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol).
    - Preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are further purified using these higher-resolution techniques to yield pure **spinulosin**.

## Spectroscopic Analysis Conditions

To obtain the data required for structure elucidation, the following instrumental conditions are typically employed:

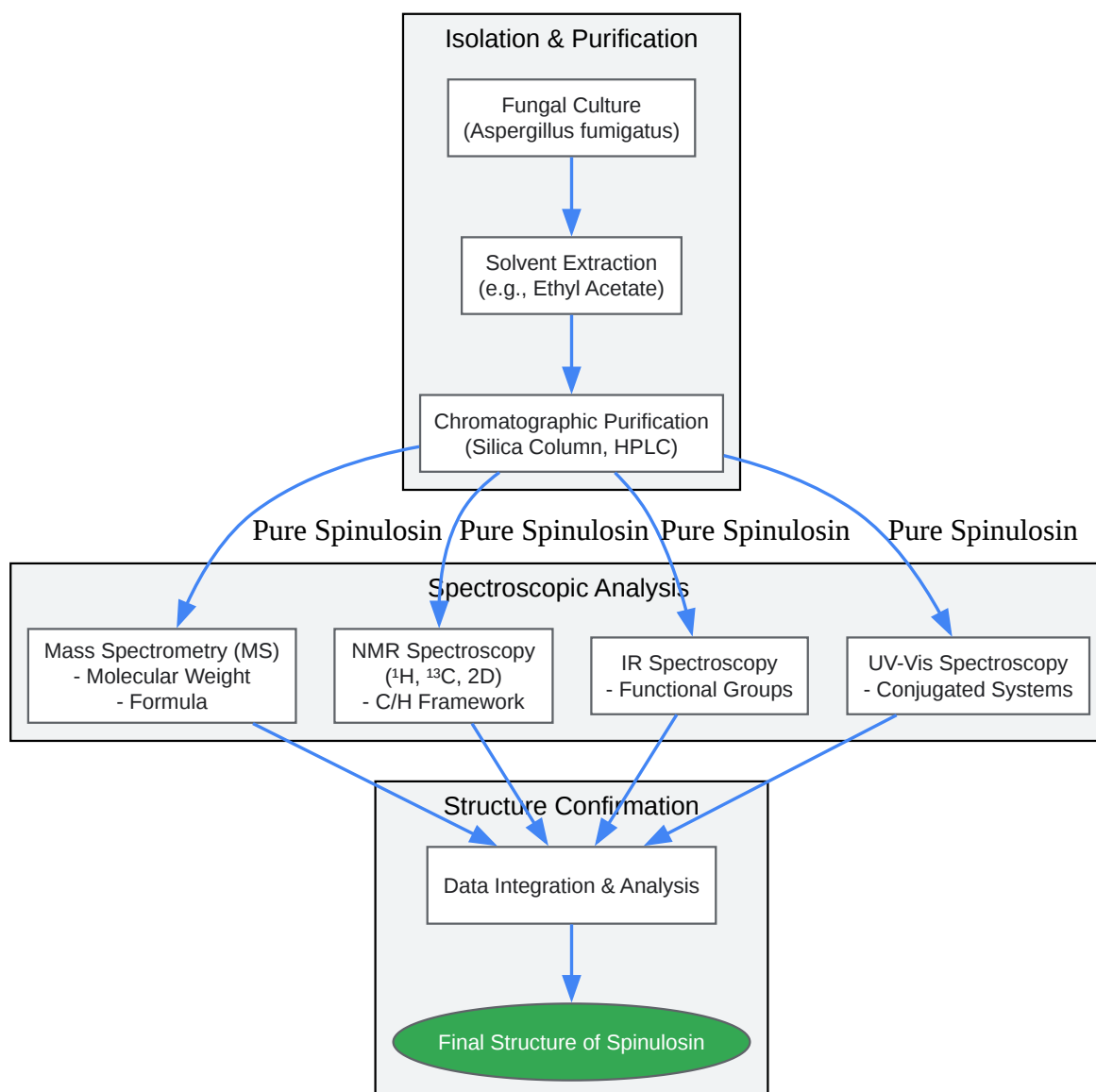
- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform- $d$  ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $d_6$  ( $\text{DMSO}-d_6$ ). [3][4][5] Tetramethylsilane (TMS) is often used as an internal standard.
- Mass Spectrometry: Mass spectra are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source or through Liquid

Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).<sup>[3]</sup>

- IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
- UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer, with the purified compound dissolved in a suitable solvent like ethanol or methanol.

## Logical Workflow for Structure Elucidation

The process from isolating the producing organism to confirming the final chemical structure can be visualized as a logical workflow.



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Workflow for **Spinulosin** Structure Elucidation.

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## References

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